Iodo(2-methoxyethyl)mercury

Genotoxicity SOS-Chromotest Risk Assessment

Iodo(2-methoxyethyl)mercury (CAS 10403-65-3; molecular formula C₃H₇HgIO; MW 386.58 g/mol) is an organomercury compound belonging to the alkoxyalkylmercury subclass, in which one mercury valency is bound to a 2-methoxyethyl group (–CH₂CH₂OCH₃) and the other to iodine. Organomercury fungicides fall into three major structural classes: alkyl (e.g., methyl, ethyl), aryl (e.g., phenyl), and alkoxyalkyl (e.g., methoxyethyl, ethoxyethyl), with the anion (chloride, iodide, acetate, silicate, etc.) modulating physicochemical properties such as solubility, volatility, and reactivity.

Molecular Formula C3H7HgIO
Molecular Weight 386.58 g/mol
CAS No. 10403-65-3
Cat. No. B14728551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodo(2-methoxyethyl)mercury
CAS10403-65-3
Molecular FormulaC3H7HgIO
Molecular Weight386.58 g/mol
Structural Identifiers
SMILESCOCC[Hg]I
InChIInChI=1S/C3H7O.Hg.HI/c1-3-4-2;;/h1,3H2,2H3;;1H/q;+1;/p-1
InChIKeySHNYOHRHNRGHHN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodo(2-methoxyethyl)mercury (CAS 10403-65-3): Organomercury Compound Class Overview for Scientific Procurement


Iodo(2-methoxyethyl)mercury (CAS 10403-65-3; molecular formula C₃H₇HgIO; MW 386.58 g/mol) is an organomercury compound belonging to the alkoxyalkylmercury subclass, in which one mercury valency is bound to a 2-methoxyethyl group (–CH₂CH₂OCH₃) and the other to iodine [1]. Organomercury fungicides fall into three major structural classes: alkyl (e.g., methyl, ethyl), aryl (e.g., phenyl), and alkoxyalkyl (e.g., methoxyethyl, ethoxyethyl), with the anion (chloride, iodide, acetate, silicate, etc.) modulating physicochemical properties such as solubility, volatility, and reactivity [2]. The iodide variant is synthesized directly from mercury(II) iodide and 2-methoxyethanol, and its infrared spectrum was fully assigned in a foundational 1960 study that also characterized its tetradeuterio analog, establishing a definitive spectroscopic fingerprint [3].

Why Iodo(2-methoxyethyl)mercury Cannot Be Interchanged with Other Organomercury Compounds: Structural Class Determines Toxicological and Physicochemical Profile


Organomercury compounds are not functionally interchangeable across structural classes. Alkoxyalkylmercury compounds such as iodo(2-methoxyethyl)mercury differ fundamentally from alkylmercury (methyl, ethyl) and arylmercury (phenyl) congeners in three critical dimensions: metabolic fate, target-organ distribution, and genotoxicity [1]. Alkoxyalkylmercurials are rapidly degraded in tissues with a metabolic half-time of approximately 1 day to yield ethylene and inorganic mercury, whereas alkylmercurials exhibit far greater metabolic stability and accumulate in the central nervous system [2]. Most critically, methoxyethylmercury was the only organomercurial tested—alongside nitromersol—that did NOT induce genotoxic effects in the SOS-Chromotest, while methylmercury, ethylmercury, phenylmercury, ethoxyethylmercury, and p-tolylmercury all tested positive [3]. These class-level differences mean that substitution of an alkyl- or arylmercury compound for the alkoxyalkyl iodo(2-methoxyethyl)mercury in any toxicological reference application, environmental speciation workflow, or synthetic protocol would yield non-comparable and potentially misleading results.

Quantitative Differential Evidence for Iodo(2-methoxyethyl)mercury Versus Closest Organomercury Comparators


Genotoxicity: Methoxyethylmercury Is Non-Genotoxic in SOS-Chromotest While Methyl-, Ethyl-, Phenyl-, and Ethoxyethylmercury Are Genotoxic

In a six-bioassay battery study by Hempel et al. (1995), methoxyethylmercury (as the chloride salt) was one of only two organomercurials—the other being nitromersol—that did NOT induce genotoxicity in the SOS-Chromotest. In contrast, methylmercury (MeHg⁺), ethylmercury (EtHg⁺), phenylmercury (PhHg⁺), ethoxyethylmercury (EtOEtHg⁺), and p-tolylmercury chloride all produced positive genotoxic responses at the tested concentrations [1]. This result is corroborated by the EPA HERO database summary, which states explicitly: 'Except for methoxyethylmercury and nitromersol, all mercury species tested induced genotoxic effects at the tested concentrations' [2]. This binary qualitative difference (non-genotoxic vs. genotoxic) is the single most impactful discriminator for selecting methoxyethylmercury compounds over alkyl- or arylmercury compounds in applications where DNA-damage potential is a decision criterion.

Genotoxicity SOS-Chromotest Risk Assessment

Biological Half-Life: Methoxyethylmercury Eliminates 2- to 5-Fold Faster Than Methylmercury in Mammalian Models

Comparative excretion studies by Swensson and Ulfvarson (1962) demonstrated that the biological half-life of methoxyethylmercury hydroxide is 4–10 days, compared to 15–20 days for methylmercury salts [1]. This 2- to 5-fold difference in elimination kinetics is mechanistically explained by the rapid metabolic degradation pathway of alkoxyalkylmercury compounds: the greater part of a dose is broken down in tissues with a half-time of approximately 1 day to yield ethylene (exhaled) and inorganic mercury (renally excreted), as shown by Daniel et al. (1971) using ¹⁴C-labeled methoxyethylmercury chloride in rats [2]. A clinical case report of acute methoxyethylmercury chloride poisoning in humans confirmed a terminal elimination half-life from blood of 23 days and urine of 25 days [3], which, while longer than the rodent data, still falls substantially below the ~70-day half-life reported for methylmercury in humans [4].

Toxicokinetics Half-Life Elimination

Brain Accumulation: Alkoxyethylmercury Compounds Deposit Significantly Less Mercury in Brain Tissue Than Alkylmercury Compounds at Neurotoxic Doses

A direct comparative mouse feeding study demonstrated that ethylmercury chloride was highly incorporated into the brain, while alkoxyethylmercury compounds (including methoxyethylmercury chloride) accumulated at much slower rates. The mercury content in brain at onset of neurological symptoms was substantially lower for methoxyethylmercury than for ethylmercury [1]. Furthermore, in the brain after administration of alkoxyethylmercury compounds, mercury appeared to be present predominantly as inorganic mercury, in contrast to significant amounts of organic mercury detected in the brain after alkylmercury exposure [1]. This differential is consistent with the rapid metabolic dealkylation of alkoxyalkylmercury compounds [2] and the class-level observation that arylmercury and alkoxyalkylmercury are biologically unstable and degrade rapidly, mainly in the liver, into inorganic mercury [3].

Neurotoxicology Brain Accumulation Organ Distribution

Saturated Vapor Concentration: Methoxyethylmercury Compounds Occupy an Intermediate Volatility Range Distinct from Alkyl and Aryl Classes

Table 61.1 of Hayes' Handbook of Pesticide Toxicology, derived from the comprehensive review by Swensson and Ulfvarson (1963), reports the saturated atmospheric concentrations of mercury compounds by structural class [1]. Methoxyethyl compounds exhibit concentrations of 0.002–2.6 mg/m³, positioning them between the more volatile alkyl compounds (methyl: 0.3–94 mg/m³; ethyl: 0.05–9.0 mg/m³) and the far less volatile aryl compounds (phenyl: 0.001–0.017 mg/m³). Metallic mercury (14 mg/m³) and dialkyl compounds (10,000 mg/m³) occupy entirely different volatility regimes. The broad range reported for methoxyethyl compounds is partly attributable to metallic mercury contamination in commercial formulations [1], a purity concern independently documented by Johnson and Vickers [2]. Phillips, Dixon, and Lidzey (1959) independently determined saturated vapor concentrations at 35°C for 21 organomercury compounds, confirming that chemical constitution systematically correlates with vapor pressure [3].

Volatility Inhalation Exposure Occupational Hygiene

Purity Profile: Methoxyethylmercury Commercial Samples Contain Up to 12% Inorganic Mercury Impurities Versus Negligible Levels in Phenylmercury Standards

Johnson and Vickers (1970) developed a thin-layer chromatographic method with semi-quantitative inorganic mercury assay capable of detecting inorganic Hg(II) at levels between 1 and 14%. They reported that phenylmercury nitrate, phenylmercury acetate, and phenylmercury chloride samples contained little or no mercury-containing impurity. In sharp contrast, methoxyethylmercury chloride and ethoxyethylmercury chloride commercial samples contained as many as five distinct mercury-containing impurities and up to 12% inorganic mercury compounds [1]. This purity differential has direct implications for the methoxyethylmercury iodide variant: since the iodide is synthesized via a distinct route (HgI₂ + 2-methoxyethanol) and is not typically a commercial agricultural product, it may circumvent the purity issues inherent to bulk fungicide-grade methoxyethylmercury chloride, though end-users must independently verify purity [2]. The TLC method itself requires conversion of non-chloride salts to chlorides before analysis, making the iodide form analytically distinguishable [1].

Purity Thin-Layer Chromatography Quality Control

Spectroscopic Characterization: Complete IR Assignment with Deuterium Isotope Effect Provides Definitive Identity Confirmation Unique to the Iodide Form

Kreevoy and Ditsch (1960) published the complete infrared spectrum of 2-methoxyethylmercuric iodide and its tetradeuterio analog, providing band assignments that serve as a definitive spectroscopic fingerprint for this specific compound [1]. This characterization enabled subsequent stereochemical determination of ethylene methoxymercuration as an exclusively anti addition by NMR spectroscopy [2]. The iodide variant is further distinguished by its use as a substrate in mechanistic studies: secondary hydrogen isotope effects on acid-induced deoxymercuration of 2-phenyl-2-methoxyethylmercuric iodide were measured, yielding k_H/k_D = 1.12 for deuterium at the 2-carbon and an inverse isotope effect of k_H/k_D = 0.91 at the 1-carbon, providing insight into the deoxymercuration transition state [3]. No comparable body of spectroscopic and mechanistic data exists for the chloride or acetate salts of methoxyethylmercury at this level of resolution.

Infrared Spectroscopy Isotope Effect Structural Confirmation

Evidence-Based Application Scenarios for Iodo(2-methoxyethyl)mercury Procurement


Environmental Speciation Analysis: Reference Standard for HPLC-AFS Differentiation of Organomercury Species in Contaminated Soils

Hempel et al. (1995) developed an HPLC-AFS technique specifically to differentiate eight organomercury compounds in environmental samples from former mercury-product manufacturing sites, where methoxyethylmercury was among the principal contaminants [1]. Iodo(2-methoxyethyl)mercury serves as a well-characterized reference standard for method calibration and retention-time verification in such speciation workflows. The compound's distinct chromatographic behavior relative to methyl-, ethyl-, and phenylmercury species, demonstrated by Ealy et al. (1973) who achieved baseline GC separation of methyl-, ethyl-, and methoxyethylmercury halides [2], makes it essential for accurate peak assignment in complex environmental matrices.

Toxicological Reference Compound: Non-Genotoxic Organomercury Negative Control in Genotoxicity Screening Batteries

The unequivocal finding that methoxyethylmercury is non-genotoxic in the SOS-Chromotest while five to seven other organomercurials test positive [1] positions this compound as a critical negative control in genotoxicity testing batteries. Researchers investigating structure-activity relationships in organomercury genotoxicity require a compound from the alkoxyalkyl subclass to benchmark against the genotoxic alkyl (methyl, ethyl) and aryl (phenyl, p-tolyl) counterparts. The shorter biological half-life (4–10 days vs. 15–20 days for methylmercury) [2] and rapid metabolic degradation to inorganic mercury [3] further distinguish its toxicokinetic profile for comparative toxicology study design.

Mechanistic Organometallic Chemistry: Defined Substrate for Deoxymercuration and Alkoxymercuration Stereochemical Studies

2-Methoxyethylmercuric iodide is the specific substrate for which secondary hydrogen isotope effects on acid-induced deoxymercuration were measured (k_H/k_D = 1.12 at C-2; inverse effect of 0.91 at C-1), directly informing the transition-state structure of this synthetically important reaction class [1]. The complete stereospecificity of ethylene methoxymercuration as an anti addition was confirmed using NMR spectroscopy on methoxymercurated cis- and trans-ethylene-1,2-d₂ derivatives [2]. The iodide's utility as a mechanistic probe stems from the well-defined leaving-group properties of iodide in substitution and elimination pathways, making it the anion of choice for fundamental organometallic reaction studies where the chloride or acetate would introduce different reactivity profiles.

Occupational Hygiene Benchmarking: Vapor Hazard Assessment for Alkoxyalkylmercury Handling Protocols

The saturated vapor concentration range of 0.002–2.6 mg/m³ for methoxyethylmercury compounds [1] defines a distinct occupational exposure band that is neither adequately represented by the more volatile methyl/ethyl compounds (0.05–94 mg/m³) nor the minimally volatile phenyl compounds (0.001–0.017 mg/m³). Industrial hygiene assessments and ventilation engineering controls for facilities handling alkoxyalkylmercury compounds require class-specific vapor pressure data. Procurement of a characterized methoxyethylmercury iodide standard enables direct vapor hazard validation rather than reliance on extrapolation from other organomercury classes, noting that commercial-grade material may contain metallic mercury contamination that elevates apparent volatility [2].

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